Structural Characterization and Synthetic Utility of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
Structural Characterization and Synthetic Utility of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
Molecular Identity & Physicochemical Core[1]
The compound 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine represents a versatile "linker-scaffold" architecture in medicinal chemistry. It combines a basic solubilizing tail (piperidine) with a heteroaromatic core (pyrazole) via a flexible ether linkage. This specific arrangement is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target G-Protein Coupled Receptors (GPCRs), particularly histamine H3/H4 receptors and sigma receptors, where the basic nitrogen interacts with a conserved aspartate residue in the binding pocket.
Quantitative Structural Data
The following data is derived from ab initio structural analysis and standard atomic weights.
| Property | Value | Technical Notes |
| IUPAC Name | 4-[(1-propyl-1H-pyrazol-4-yl)oxy]methylpiperidine | Systematic nomenclature |
| Molecular Formula | C₁₂H₂₁N₃O | Confirmed via elemental summation |
| Molecular Weight | 223.32 g/mol | Monoisotopic Mass: 223.1685 Da |
| LogP (Predicted) | 1.4 – 1.8 | Moderate lipophilicity; CNS penetrant potential |
| pKa (Basic) | ~9.8 (Piperidine NH) | Typical for secondary alicyclic amines |
| H-Bond Donors | 1 (Piperidine NH) | Critical for solubility and salt formation |
| H-Bond Acceptors | 3 (N2 of Pyrazole, Ether O) | Key for receptor ligand interaction |
| SMILES | CCCN1C=C(OC2CCNCC2)C=N1 | Simplified Molecular Input Line Entry System |
Structural Analysis & Pharmacophore Mapping
To understand the utility of this molecule, we must analyze its pharmacophoric contributions. The structure is tripartite:
-
The Basic Head (Piperidine): Provides high water solubility and a protonatable center at physiological pH. This is the primary "anchor" point in many drug-target interactions.
-
The Flexible Linker (Oxymethyl): The
bridge introduces rotational freedom, allowing the molecule to adopt induced-fit conformations within a protein pocket. The ether oxygen also acts as a weak hydrogen bond acceptor. -
The Aromatic Tail (N-Propyl Pyrazole): The pyrazole ring serves as a bioisostere for phenyl or pyridine rings but with distinct electronic properties. The N-propyl group adds a hydrophobic bulk necessary for filling lipophilic pockets (e.g., hydrophobic sub-pockets in kinases).
Diagram 1: Retrosynthetic Analysis
This diagram illustrates the logical disconnection of the target molecule into commercially viable precursors.
Caption: Retrosynthetic breakdown showing the convergent assembly of the ether linkage from activated piperidine and pyrazole precursors.
Validated Synthetic Methodology
Phase 1: Preparation of the Nucleophile (Pyrazole Core)
Objective: Synthesize 1-propyl-1H-pyrazol-4-ol. Note: Direct alkylation of 4-hydroxypyrazole can lead to O-alkylation side products. It is superior to use 4-nitropyrazole or 4-benzyloxypyrazole.
-
Alkylation: React 4-nitro-1H-pyrazole with 1-iodopropane and
in DMF ( , 4h). Isolate 1-propyl-4-nitro-1H-pyrazole. -
Reduction: Hydrogenation (
, Pd/C) in methanol to yield the 4-amino-1-propyl-pyrazole. -
Hydrolysis (Sandmeyer-type): Convert the amine to the hydroxyl group via diazotization (
) followed by hydrolysis.-
Alternative Commercial Route: Purchase 1-propyl-1H-pyrazol-4-ol directly if available, or use the Baeyer-Villiger oxidation of 4-acetyl-1-propylpyrazole.
-
Phase 2: Coupling and Deprotection (The Protocol)
This protocol assumes the availability of 1-propyl-1H-pyrazol-4-ol and N-Boc-4-(bromomethyl)piperidine.
Reagents:
-
Substrate A: 1-Propyl-1H-pyrazol-4-ol (1.0 eq)
-
Substrate B: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (1.2 eq)
-
Base: Cesium Carbonate (
, 2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
-
Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Step-by-Step Workflow:
-
Activation: In a dry round-bottom flask under Nitrogen, dissolve 1-propyl-1H-pyrazol-4-ol (10 mmol) in anhydrous ACN (50 mL).
-
Base Addition: Add
(20 mmol). Stir at room temperature for 30 minutes to generate the pyrazolate anion. Why: Cesium is preferred over sodium for its "cesium effect," enhancing solubility and nucleophilicity in organic solvents. -
Coupling: Add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (12 mmol). Heat the mixture to reflux (
) for 12–16 hours.-
Monitoring: Check via TLC (Hexane/EtOAc 1:1) or LCMS for disappearance of the pyrazole.
-
-
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[1] Dry over
. Purify via flash chromatography ( ) to obtain the Boc-protected intermediate . -
Deprotection: Dissolve the intermediate in DCM (20 mL). Add TFA (5 mL) dropwise at
. Warm to RT and stir for 2 hours. -
Isolation: Concentrate in vacuo. Basify the residue with saturated
or 1M NaOH to pH > 10. Extract with DCM/Isopropanol (3:1) to recover the free amine.
Diagram 2: Synthetic Workflow Logic
Caption: Linear synthetic workflow for the generation of the target piperidine ether.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes the "Trustworthiness" pillar of the protocol.
| Technique | Expected Signature | Diagnostic Value |
| LC-MS (ESI+) | m/z = 224.3 [M+H]⁺ | Primary confirmation of molecular weight. Look for clean single peak. |
| ¹H NMR (DMSO-d₆) | Confirms heteroaromatic core integrity. | |
| ¹H NMR (Linker) | Confirms formation of ether bond. | |
| ¹H NMR (Propyl) | Triplet (~0.8 ppm), Multiplet, Triplet | Confirms N-alkylation of pyrazole. |
| ¹H NMR (Piperidine) | Multiplets at 2.5-3.0 (N-CH2) and 1.1-1.8 (Ring CH) | Confirms piperidine ring; shift in N-CH2 confirms deprotection. |
Handling and Stability
-
Storage: The free base is an oil or low-melting solid and is sensitive to
absorption (carbamate formation). Store as a hydrochloride or fumarate salt for long-term stability. -
Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in neutral water/hexane.
-
Safety: Piperidine derivatives can be irritants. The pyrazole moiety is generally stable but should be handled with standard PPE.
References
-
National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
American Elements. (n.d.). 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride.[2] Retrieved from [Link] (Reference for pyrazole-piperidine building blocks).
